2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid
Description
Properties
Molecular Formula |
C13H10BF3O2 |
|---|---|
Molecular Weight |
266.03 g/mol |
IUPAC Name |
[4-phenyl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)12-8-10(14(18)19)6-7-11(12)9-4-2-1-3-5-9/h1-8,18-19H |
InChI Key |
NTGSESYCUXODSE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
Preparation Methods
Coupling of 4-Boronophenyl Esters with 2-Trifluoromethyl Aryl Halides
A representative procedure involves reacting 4-boronophenyl pinacol ester A with 2-bromo-5-(trifluoromethyl)benzene B under palladium catalysis. Key conditions include:
| Component | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | Toluene/EtOH (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 78–85% |
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biphenyl bond. The electron-withdrawing trifluoromethyl group mildly deactivates the aryl halide, necessitating elevated temperatures.
Alternative Halogenation Strategies
For substrates sensitive to bromination, iodinated derivatives such as 2-iodo-5-(trifluoromethyl)benzene offer enhanced reactivity. Using PdCl₂(dppf) as a catalyst and CsF as a base in DMF at 60°C, yields improve to 88–92%. However, iodine’s higher cost and handling challenges limit scalability.
When prefunctionalized aryl halides are unavailable, directed ortho-metalation (DoM) enables late-stage boronic acid introduction. This method is particularly useful for installing the boronic acid group at the 4-position of the biphenyl system.
Lithiation-Borylation Sequence
Starting from 2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine C , a two-step process achieves boronic acid installation:
- Lithiation : Treatment with n-BuLi at −78°C in THF generates a stabilized aryl lithium species.
- Borylation : Quenching with trimethyl borate (B(OMe)₃) followed by acidic hydrolysis yields the boronic acid.
| Parameter | Value |
|---|---|
| Temperature (Lithiation) | −78°C |
| Borylation Agent | B(OMe)₃ (3 equiv) |
| Hydrolysis | 3 N H₂SO₄, DME, 25°C, 2 h |
| Yield | 65–70% |
This route avoids palladium catalysts but requires strict anhydrous conditions to prevent boronic acid degradation.
Protecting Group Strategies for Boronic Acid Stability
Boronic acids are prone to protodeboronation and oligomerization. Protective methodologies enhance stability during synthesis:
Pinacol Ester Protection
Conversion of the boronic acid to its pinacol ester D (using pinacol in refluxing toluene) allows purification via silica gel chromatography. Deprotection with aqueous HCl regenerates the boronic acid in >95% purity.
Diaminonaphthalene (DanH) Complexation
As demonstrated in α-CF₃ allylboronic acid syntheses, DanH forms stable complexes with boronic acids. For this compound, treatment with DanH in CH₂Cl₂ at 25°C for 1 h provides a crystalline complex, enabling isolation via filtration. Acidic hydrolysis (3 N H₂SO₄) recovers the free boronic acid without racemization.
Trifluoromethyl Group Introduction via Radical Pathways
For substrates lacking pre-installed CF₃ groups, radical trifluoromethylation offers an alternative:
Copper-Mediated Trifluoromethylation
Using CF₃SO₂Na (Langlois’ reagent) and CuI in DMF at 100°C, aryl boronic acids undergo trifluoromethylation at ortho positions relative to boron. However, this method yields regioisomeric mixtures (∼60:40 para:ortho).
Photoredox Catalysis
Visible-light-driven catalysis with Ru(bpy)₃²⁺ and CF₃I selectively installs CF₃ groups on electron-rich arenes. Applied to 4-biphenylboronic acid, this method achieves 55% yield of the desired product but requires extensive optimization.
Characterization and Analytical Validation
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of the DanH-protected derivative confirms the planar biphenyl system and trigonal boron geometry (B–O bond length: 1.36 Å).
Chemical Reactions Analysis
Types of Reactions: BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group into other functional groups, such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- is widely used in cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In biological and medical research, boronic acids are explored for their potential as enzyme inhibitors and diagnostic agents. Their ability to form reversible covalent bonds with diols makes them useful in the design of sensors and drug delivery systems .
Industry: In industrial applications, boronic acids are used in the production of polymers, electronic materials, and as intermediates in various chemical processes .
Mechanism of Action
The mechanism by which BORONIC ACID, B-[2-(TRIFLUOROMETHYL)[1,1’-BIPHENYL]-4-YL]- exerts its effects is primarily through its ability to form covalent bonds with other molecules. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural differences among related biphenyl boronic acids:
Reactivity in Cross-Coupling Reactions
- 36% yield for this compound in oxime synthesis, possibly due to steric hindrance from -CF₃ .
Key Research Findings
Synthetic Utility : The -CF₃ group enhances metabolic stability in drug candidates but complicates purification due to increased hydrophobicity .
Catalytic Efficiency : Copper-mediated reactions with this compound achieve high yields (e.g., 83% in trifluoromethyltelluration) .
Structural Versatility: Minor substituent changes (e.g., -CF₃ position) drastically alter electronic properties, enabling tailored reactivity for specific applications .
Biological Activity
2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid, often referred to as TFMB, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its trifluoromethyl group, which can significantly influence its pharmacological properties. This article reviews the biological activity of TFMB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of TFMB is represented as follows:
- Molecular Formula : C13H10BF3O2
- Molecular Weight : 257.03 g/mol
The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological efficacy.
TFMB primarily functions as a reversible inhibitor of various enzymes, particularly serine proteases. Its mechanism involves the formation of a covalent bond with the active site of the target enzyme, thereby inhibiting its activity. The binding affinity is influenced by the electronic properties imparted by the trifluoromethyl group.
Key Mechanisms:
- Enzyme Inhibition : TFMB has been shown to inhibit factors involved in coagulation pathways, such as Factor XIa (FXIa), which plays a crucial role in thrombosis and hemostasis.
- Selectivity : The compound exhibits selectivity against other serine proteases, which is critical for minimizing side effects in therapeutic applications.
Anticoagulant Activity
Recent studies have demonstrated that TFMB acts as a potent anticoagulant by inhibiting FXIa. The inhibition leads to prolonged activated partial thromboplastin time (aPTT), indicating its effectiveness in preventing thrombus formation.
| Compound | FXIa IC50 (nM) | aPTT EC150 (μM) |
|---|---|---|
| TFMB | 9 | 0.70 |
This data suggests that TFMB could be developed as a novel anticoagulant agent with oral bioavailability.
Cancer Therapeutics
TFMB has also been investigated for its potential use in cancer therapy. In preclinical models, it has shown efficacy in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.
Case Studies
- Inhibition of FXIa : A study reported that TFMB effectively inhibited FXIa with an IC50 value of 9 nM, demonstrating significant anticoagulant properties in human plasma (aPTT EC150 = 0.70 μM) . This positions TFMB as a candidate for further development in anticoagulant therapies.
- Cancer Xenograft Models : In another study, TFMB was evaluated in xenograft models where it exhibited strong monotherapy efficacy against tumors with DNA damage repair deficiencies . The compound's ability to enhance the effects of existing chemotherapeutics highlights its potential as a combinatorial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
